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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Guided Protocol for the Synthesis of 3-Methyl-6-Hydroxyquinoline via a Modified Skraup Reaction
Application Note: A Guided Protocol for the Synthesis of 3-Methyl-6-Hydroxyquinoline via a Modified Skraup Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-6-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We detail a modified Skraup-type synthesis (specifically, a Doebner-von Miller reaction) using 4-aminophenol and methyl vinyl ketone as key precursors. This application note is designed for researchers in organic synthesis, drug discovery, and chemical development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize critical safety considerations. The protocol includes detailed methodologies for reaction setup, work-up, purification, and characterization, supplemented by visual diagrams of the reaction mechanism and experimental workflow.
Introduction: The Quinoline Scaffold and the Skraup Synthesis
The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties. The Skraup synthesis, first reported in 1880, remains a cornerstone of organic chemistry for constructing the quinoline core.[1] The classical reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] Over the decades, numerous modifications have expanded its scope, allowing for the synthesis of a diverse library of substituted quinolines.
This guide focuses on a specific, high-value derivative: 3-methyl-6-hydroxyquinoline. The introduction of a methyl group at the 3-position and a hydroxyl group at the 6-position significantly modulates the electronic and steric properties of the quinoline core, making it a key intermediate for further functionalization in drug development programs. To achieve this specific substitution pattern, we employ a Doebner-von Miller modification, which utilizes an α,β-unsaturated carbonyl compound in place of glycerol.[3]
Reaction Mechanism and Strategic Considerations
The synthesis of 3-methyl-6-hydroxyquinoline from 4-aminophenol and methyl vinyl ketone proceeds through a well-established cascade of reactions under acidic conditions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Michael Addition: The reaction is initiated by a conjugate (Michael) addition of the amino group of 4-aminophenol to the α,β-unsaturated ketone, methyl vinyl ketone. This forms a β-aminoketone intermediate.[2][4]
-
Electrophilic Cyclization: Under the strong acidic conditions provided by sulfuric acid, the aromatic ring is protonated, and the carbonyl oxygen of the intermediate attacks the electron-deficient aromatic ring (an electrophilic aromatic substitution), leading to cyclization.
-
Dehydration: The resulting cyclic alcohol intermediate readily undergoes acid-catalyzed dehydration to form a more stable dihydroquinoline derivative.
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the fully aromatic 3-methyl-6-hydroxyquinoline.[4] An oxidizing agent is required to drive this step to completion.
Caption: Reaction mechanism for the synthesis of 3-methyl-6-hydroxyquinoline.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 4-Aminophenol | 109.13 | 10.91 g | 0.10 | Starting amine |
| Methyl vinyl ketone (MVK) | 70.09 | 7.71 g (8.8 mL) | 0.11 | α,β-Unsaturated ketone |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | ~0.55 | Catalyst and solvent |
| Arsenic Pentoxide (As₂O₅) | 229.84 | 8.0 g | 0.035 | Oxidizing agent |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 2.0 g | 0.007 | Reaction moderator[6] |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminophenol (10.91 g) and ferrous sulfate heptahydrate (2.0 g).
-
Acid Addition: Begin stirring the mixture and carefully add concentrated sulfuric acid (30 mL) through the dropping funnel over 15-20 minutes. Use an ice-water bath to control the initial exothermic reaction and maintain the temperature below 60°C.
-
Addition of Oxidant: Once the sulfuric acid has been added and the initial exotherm has subsided, add the arsenic pentoxide (8.0 g) portion-wise while stirring.
-
Addition of Ketone: Heat the mixture to 100°C using a temperature-controlled heating mantle. Slowly add methyl vinyl ketone (8.8 mL) dropwise from the dropping funnel over a period of 30 minutes. Caution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[7][8] The rate of addition must be carefully managed to maintain the reaction temperature between 130-140°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 135°C with vigorous stirring for 3 hours. The color of the mixture will darken significantly.
-
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. In a separate large beaker (e.g., 2 L), prepare 500 mL of ice-water. Very slowly and carefully, pour the warm reaction mixture into the stirred ice-water.
-
Neutralize the acidic solution by the slow, portion-wise addition of a concentrated sodium hydroxide solution (e.g., 50% w/v). This is a highly exothermic process; use an ice bath to keep the temperature of the beaker below 40°C. Continue adding NaOH until the pH of the solution is approximately 8. The crude product will precipitate as a dark solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.
-
Purification - Recrystallization: Transfer the crude solid to a beaker. Dissolve the solid in a minimal amount of hot ethanol. If the solution is highly colored, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a crystalline solid.
Safety Precautions
-
Exothermic Reaction: The Skraup synthesis is highly exothermic and can become uncontrollable if reagents are mixed too quickly or cooling is inadequate.[6][8] Always add reagents slowly and use an ice bath for temperature control during initial mixing and neutralization.
-
Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[5]
-
Toxic Chemicals: 4-aminophenol and methyl vinyl ketone are toxic. Arsenic pentoxide is a known poison and carcinogen. Handle all chemicals in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Work-up: The quenching and neutralization steps are also highly exothermic. Perform these steps slowly and with efficient cooling.
Visualizations and Data
Caption: General experimental workflow for the synthesis of 3-methyl-6-hydroxyquinoline.
| Parameter | Value |
| Reaction Temperature | 130-140 °C |
| Reaction Time | 3 hours |
| Scale | 0.10 mole |
| Expected Yield | 60-75% (literature for similar reactions) |
| Appearance | Crystalline solid |
| Purification Method | Recrystallization from ethanol |
References
-
Johansen, J. E., et al. (1981). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society, 103(5), 1210–1216. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Al-Zaydi, K. M. (2021). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 26(16), 4939. Available at: [Link]
-
Singh, S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
-
Anonymous. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Wikipedia. (2023). Skraup reaction. Available at: [Link]
-
Mosher, H. S., et al. (1947). 6-methoxy-8-nitroquinoline. Organic Syntheses, 27, 60. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Available at: [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]
-
Various Authors. (2020). Skraup reaction. Chemeurope.com. Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 3-Methyl-6-quinolinol as a Versatile Pharmaceutical Intermediate
Application Notes & Protocols: 3-Methyl-6-quinolinol as a Versatile Pharmaceutical Intermediate
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This document provides a detailed technical guide on 3-Methyl-6-quinolinol, a functionalized quinoline derivative with significant potential as a versatile intermediate in pharmaceutical synthesis. We present field-proven protocols for its synthesis via a modified Doebner-von Miller reaction, comprehensive analytical methods for its characterization and quality control, and a practical application in the synthesis of a conceptual kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery and development pipelines.
Core Concepts: Physicochemical Properties & Safety
Understanding the fundamental properties and handling requirements of 3-Methyl-6-quinolinol is critical for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Methyl-6-quinolinol.
| Property | Value | Comments |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | Calculated from atomic weights. |
| Appearance | Off-white to light tan solid | Expected appearance. Actual color may vary based on purity. |
| Solubility | Soluble in DMSO, DMF, hot ethanol | Limited solubility in non-polar solvents. |
| Melting Point | Not widely reported; expected >180°C | Based on similar quinolinol structures. To be determined experimentally. |
| pKa (Phenolic Hydroxyl) | ~9.5 - 10.5 (Predicted) | The hydroxyl group is weakly acidic, enabling reactions such as etherification under basic conditions. |
Safety & Handling Protocol
As with all quinoline derivatives, 3-Methyl-6-quinolinol should be handled with care. The following protocols are based on safety data for structurally related compounds.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields.[6] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
-
Exposure Controls:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Harmful if in contact with skin.[3] In case of contact, immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[5]
-
Eye Contact: Causes serious eye irritation.[3] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
-
Ingestion: Harmful if swallowed.[4] Do not induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
Synthesis Protocol: 3-Methyl-6-quinolinol
The construction of the 3-Methyl-6-quinolinol scaffold can be efficiently achieved through a Doebner-von Miller reaction, a robust and well-established method for quinoline synthesis.[7] This approach involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.
Synthetic Pathway & Rationale
Our proposed synthesis utilizes p-aminophenol as the aromatic amine precursor, which provides the C6 hydroxyl group. Crotonaldehyde serves as the four-carbon α,β-unsaturated aldehyde, which will ultimately form the pyridine ring, introducing the methyl group at the C3 position.
Rationale for Method Selection: The Doebner-von Miller reaction is chosen for its operational simplicity and use of readily available starting materials. The acidic conditions facilitate both the initial 1,4-conjugate addition of the amine and the subsequent intramolecular electrophilic cyclization onto the activated aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline core.
}
Synthetic pathway for 3-Methyl-6-quinolinol.
Detailed Experimental Protocol
Materials:
-
p-Aminophenol (1.0 eq)
-
Crotonaldehyde (2.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethanol
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-aminophenol (1.0 eq) and concentrated HCl. Stir the mixture until a uniform slurry of the hydrochloride salt is formed.
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add crotonaldehyde (2.5 eq) dropwise to the stirred mixture, ensuring the temperature does not exceed 20°C.
-
Scientist's Note: This exothermic reaction involves the Michael addition of the amine to the α,β-unsaturated aldehyde. Slow addition is crucial to control the reaction rate and prevent polymerization of the aldehyde.
-
-
Addition of Oxidant: Carefully add the oxidizing agent (e.g., As₂O₅, 1.5 eq) in portions.
-
Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Causality: The product is a phenol and is soluble in strong base (as a phenoxide) and strong acid (as a protonated amine). Bringing the pH to slightly basic ensures the free base form of the quinolinol precipitates while keeping unreacted starting amine in solution.
-
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. If the solution is highly colored, treat with a small amount of activated charcoal before hot filtration. Dry the purified crystals under vacuum to yield 3-Methyl-6-quinolinol.
Analytical Characterization & Quality Control
Ensuring the identity and purity of the synthesized intermediate is paramount for its use in subsequent pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods should be employed.
Quality Control Workflow
The following workflow ensures that the synthesized 3-Methyl-6-quinolinol meets the required specifications for purity and identity before being used in further steps.
}
Workflow for quality control and validation.
Protocol: HPLC-UV Method for Purity Assessment
This reverse-phase HPLC method is suitable for determining the purity of 3-Methyl-6-quinolinol. Analytical methods for related quinoline derivatives often employ similar conditions.[9][10]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL. |
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample solution and filter through a 0.45 µm syringe filter.
-
Inject the sample and run the analysis for 15 minutes.
-
Calculate the purity by the area percentage method. The main peak corresponding to 3-Methyl-6-quinolinol should be >98% for use in subsequent steps.
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons on both rings, a singlet for the C3-methyl group, and a broad singlet for the phenolic -OH proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinoline structure.
-
Mass Spectrometry (ESI+): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.2.
Application in Pharmaceutical Synthesis: A Case Study
3-Methyl-6-quinolinol is an excellent starting point for synthesizing more complex molecules due to its two reactive sites: the phenolic hydroxyl group and the quinoline ring system, which can undergo further functionalization.[11]
Case Study: Synthesis of a Conceptual Kinase Inhibitor
Many kinase inhibitors utilize a substituted heterocyclic core. We can conceptualize the synthesis of an inhibitor by performing a Williamson ether synthesis on the phenolic hydroxyl group of 3-Methyl-6-quinolinol to introduce a side chain crucial for binding to a target kinase.
}
Synthesis of a conceptual drug scaffold.
Protocol: Williamson Ether Synthesis
Materials:
-
3-Methyl-6-quinolinol (1.0 eq)
-
2-chloro-N,N-diethylacetamide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-6-quinolinol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting materials.
-
Reagent Addition: Add 2-chloro-N,N-diethylacetamide (1.2 eq) dropwise to the stirred suspension.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl, forming a nucleophilic phenoxide. This phenoxide then displaces the chloride from the electrophilic alkyl halide to form the ether linkage.
-
-
Reaction: Heat the mixture to 80°C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and pour the mixture into ice water. A solid product should precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.
This protocol demonstrates how the C6-hydroxyl group of 3-Methyl-6-quinolinol can be selectively functionalized, highlighting its utility as a modular intermediate in the construction of complex, biologically active molecules.
References
- TCI Chemicals. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- ChemicalBook. (2026).
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- BenchChem. (2025).
- BenchChem. 3-(Aminomethyl)quinolin-6-ol | Research Chemical.
- Synerzine. (2018).
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Zaggout, F. R., et al. (2023).
- Bartow, E., & McCollum, E. V.
- YesMadam.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Reddy, L. H., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC.
- Li, S., et al. (2022).
- Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(Aminomethyl)quinolin-6-ol|Research Chemical [benchchem.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Methyl-6-quinolinol
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Methyl-6-quinolinol
Abstract
This application note describes the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-6-quinolinol. This compound is a key intermediate and potential impurity in various synthetic pathways, making its reliable detection crucial for process monitoring and quality control in pharmaceutical development. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection. The described protocol was developed by systematically evaluating analyte properties and chromatographic parameters to achieve optimal separation and peak shape. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, proving its suitability for routine analysis in research and quality control environments.
Principles of Method Development
A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and fundamental chromatographic principles. The strategy for 3-Methyl-6-quinolinol was based on a systematic approach to select and optimize the stationary phase, mobile phase, and detection parameters to ensure a reliable and robust analytical procedure.
Analyte Physicochemical Properties
3-Methyl-6-quinolinol is a heterocyclic aromatic compound. Its structure, featuring both a weakly basic quinoline nitrogen and a weakly acidic hydroxyl group, dictates its behavior in a chromatographic system. Key properties influencing method development are summarized in Table 1.
-
pKa (Acidity and Basicity): The quinoline ring nitrogen is basic, while the hydroxyl group is acidic. The predicted pKa for the protonated quinoline nitrogen is approximately 4.7-5.0, similar to quinoline itself[1]. The hydroxyl group's pKa is expected to be around 9.5-10.5. To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled to maintain a single ionic state. A pH well below the nitrogen's pKa (e.g., pH < 3) or between the two pKa values (e.g., pH 6-8) is ideal. For this method, an acidic pH was chosen to protonate the nitrogen, enhancing interaction with the stationary phase and promoting sharp peak shapes.
-
LogP (Lipophilicity): The calculated LogP value for similar structures like 6-methylquinoline is approximately 2.6[2][3], suggesting moderate lipophilicity. This makes the compound well-suited for reverse-phase chromatography, where it will be retained on a nonpolar stationary phase like C18.
-
UV Absorbance: Quinoline and its derivatives exhibit strong UV absorbance due to their conjugated aromatic system[4][5]. The UV spectrum allows for sensitive detection. Spectra of related quinolinol compounds show strong absorbance maxima between 250 nm and 350 nm, providing a basis for selecting an appropriate detection wavelength[6][7].
Table 1: Physicochemical Properties of 3-Methyl-6-quinolinol
| Property | Estimated Value | Rationale for HPLC Method Development |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| pKa (Basic Nitrogen) | ~4.7 - 5.0 | Control of mobile phase pH is critical. An acidic pH ensures protonation and consistent retention. |
| pKa (Acidic Hydroxyl) | ~9.5 - 10.5 | An acidic pH ensures the hydroxyl group remains protonated. |
| LogP | ~2.5 - 2.8 | Indicates moderate hydrophobicity, ideal for C18 reverse-phase column selection. |
| UV Absorbance | Strong absorbance expected | Enables sensitive detection using a standard UV/DAD detector. |
Materials and Methods
Reagents and Standards
-
3-Methyl-6-quinolinol reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Software
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) software for data acquisition and processing.
-
Analytical balance.
-
pH meter.
Final Optimized Chromatographic Conditions
The final, optimized conditions determined through the development process are detailed in Table 2.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Development Strategy
The development process followed a logical workflow, beginning with initial screening based on analyte properties and culminating in fine-tuning for optimal performance.
Caption: Workflow for HPLC Method Development and Validation.
Protocol for Initial Screening
-
Analyte & Reagent Preparation:
-
Prepare a stock solution of 3-Methyl-6-quinolinol at 1 mg/mL in methanol.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Weigh the appropriate amount of KH₂PO₄, dissolve in deionized water, and adjust to pH 3.0 with phosphoric acid.
-
Prepare Mobile Phase B: Acetonitrile.
-
-
Column Selection: Based on the LogP value, a standard C18 column (4.6 x 150 mm, 5 µm) was selected as the primary choice for providing sufficient retention for this moderately nonpolar analyte.
-
Wavelength Selection:
-
Inject the working standard and perform a DAD scan from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For 3-Methyl-6-quinolinol, a strong absorbance maximum was observed around 254 nm, which was selected for quantification to ensure high sensitivity.
-
-
Initial Gradient Run:
-
Perform a broad gradient elution to determine the approximate organic solvent concentration required for elution.
-
Program: 5% to 95% Acetonitrile over 20 minutes.
-
Result: The analyte eluted at approximately 12 minutes, corresponding to an acetonitrile concentration of ~40%. This provided a starting point for isocratic method development.
-
Protocol for Method Optimization
-
Mobile Phase pH Evaluation:
-
Prepare a second phosphate buffer at pH 7.0.
-
Run isocratic methods at 35% acetonitrile using both the pH 3.0 buffer and the pH 7.0 buffer.
-
Observation: The peak shape at pH 3.0 was significantly more symmetrical (Asymmetry Factor ≈ 1.1) compared to the peak at pH 7.0 (Asymmetry Factor ≈ 1.8).
-
Decision: The acidic pH of 3.0 was selected as it ensures the quinoline nitrogen is fully protonated, minimizing secondary interactions with residual silanols on the silica support and leading to superior peak shape.
-
-
Isocratic Composition Tuning:
-
Inject the working standard using isocratic compositions of 30%, 35%, and 40% acetonitrile (with pH 3.0 buffer).
-
Observation:
-
30% ACN: Retention time > 10 min (too long).
-
35% ACN: Retention time ≈ 5.5 min with good resolution from the void volume.
-
40% ACN: Retention time ≈ 3.5 min (too close to the void, risk of interference).
-
-
Decision: A composition of 65% phosphate buffer (pH 3.0) and 35% acetonitrile was chosen to provide a robust retention time and optimal resolution.
-
-
Flow Rate and Temperature:
-
The flow rate was maintained at a standard 1.0 mL/min for conventional 4.6 mm ID columns.
-
The column temperature was set to 30 °C to ensure consistent retention times and improve peak efficiency by reducing mobile phase viscosity.
-
Method Validation
The final optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[8][9][10].
Protocol for Validation Experiments
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the working standard (100 µg/mL). The chromatograms showed no interfering peaks at the retention time of 3-Methyl-6-quinolinol.
-
Linearity: Prepare a series of calibration standards from 1 µg/mL to 200 µg/mL. Inject each concentration in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Perform a recovery study by spiking a placebo matrix at three concentration levels (e.g., 50, 100, and 150 µg/mL). Analyze each level in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of the working standard (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD) for both sets of measurements.
-
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary key method parameters (e.g., pH ±0.2, % Acetonitrile ±2%, Column Temperature ±2°C) and assess the impact on retention time and peak area. The method should remain unaffected by small, deliberate variations.
Validation Results Summary
The validation results confirmed the method's excellent performance, as summarized in Table 3.
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate RSD) | 0.68% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
| Robustness | No significant impact on results | System suitability passes |
Conclusion
A highly reliable and robust RP-HPLC method for the quantitative determination of 3-Methyl-6-quinolinol has been successfully developed and validated. The systematic approach, grounded in the analyte's physicochemical properties, resulted in an optimized isocratic method that provides excellent peak symmetry, resolution, and sensitivity. The validation results demonstrate that the method meets all typical requirements for linearity, accuracy, precision, and robustness as outlined in ICH guidelines[11][12]. This application note provides a complete protocol suitable for implementation in quality control laboratories for routine analysis and in research settings for process development and impurity profiling.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
3-Methylquinoline. PubChem, National Institutes of Health (NIH). [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
6-Methylquinoline. PubChem, National Institutes of Health (NIH). [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
6-methyl quinoline. The Good Scents Company. [Link]
-
Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]
-
Quinoline, 3-methyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Methyl quinoline-6-carboxylate. PubChem, National Institutes of Health (NIH). [Link]
-
Quinoline. PubChem, National Institutes of Health (NIH). [Link]
-
Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4- b]furan-8-one. ProQuest. [Link]
-
UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. [Link]
-
Time-dependent UV-Vis absorption spectra of the [Ru(η 6 -pcym)(L)(H 2 O)] + -HQCl-Pro (1 : 2) system at pH = 7.40 in the presence of O 2 (L: the coordinated form of HQCl-Pro). ResearchGate. [Link]
-
Calculated values of pKa(THF) of the quinoline substrates. ResearchGate. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. [Link]
-
pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 4. Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4- b]furan-8-one - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ICH Official web site : ICH [ich.org]
Application Note: Structural Elucidation of 3-Methyl-6-quinolinol via 1H NMR Spectroscopy
Application Note: Structural Elucidation of 3-Methyl-6-quinolinol via 1H NMR Spectroscopy
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery researchers. It synthesizes theoretical prediction with practical experimental protocols.
Abstract & Scope
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials, antivirals, and kinase inhibitors. 3-Methyl-6-quinolinol represents a critical intermediate where the interplay between the electron-rich phenolic ring and the electron-deficient pyridine ring creates a unique magnetic environment.
This guide provides a definitive protocol for the 1H NMR analysis of this compound. Unlike standard alkyl-chain analysis, this heterocyclic system requires careful attention to solvent effects , exchangeable protons , and long-range coupling constants to differentiate regioisomers.
Experimental Protocol
Sample Preparation
To ensure spectral fidelity and observation of the labile hydroxyl proton, DMSO-d6 is the solvent of choice over CDCl₃. Chloroform often leads to broadening or disappearance of the -OH signal and potential aggregation effects.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) (99.9% D).
-
Concentration: 5–10 mg of analyte in 600 µL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters (400–600 MHz)
Standard parameters are insufficient for resolving the fine meta-coupling typical of quinolines.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for full relaxation of the isolated H-2 and H-5 protons. |
| Spectral Width | 12 – 14 ppm | Captures downfield OH and aromatic protons. |
| Scans (NS) | 16 – 64 | Sufficient for >10 mg; increase for dilute samples. |
| Acquisition Time (AQ) | > 3.0 s | Ensures high digital resolution for coupling constants ( |
| Temperature | 298 K (25°C) | Standard; heating to 313 K can sharpen exchangeable -OH peaks. |
Spectral Assignment Strategy
The structure of 3-Methyl-6-quinolinol consists of two fused rings: a pyridine ring (positions 1–4) and a phenol ring (positions 5–8).
The Logic of Assignment
-
Identify the Methyl Group: The only aliphatic signal; serves as an integration reference (3H).
-
Locate the Labile Proton: The -OH group appears most downfield, often broad.
-
Differentiate Rings:
-
Pyridine Ring (H-2, H-4): Deshielded by the nitrogen atom. H-2 is typically the most downfield aromatic signal.
-
Benzene Ring (H-5, H-7, H-8): Shielded by the electron-donating -OH group at position 6.
-
Chemical Shift Data (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| -OH | Hydroxyl | 9.80 – 10.20 | br s | 1H | — | Highly deshielded; chemical shift is concentration/temp dependent. |
| H-2 | Aromatic | 8.60 – 8.70 | d / s | 1H | Ortho to Nitrogen; most deshielded due to -I effect of N. | |
| H-4 | Aromatic | 7.85 – 7.95 | d / s | 1H | Para to Nitrogen; deshielded but less than H-2. | |
| H-8 | Aromatic | 7.75 – 7.85 | d | 1H | Peri-position; shows strong ortho coupling to H-7. | |
| H-5 | Aromatic | 7.25 – 7.35 | d | 1H | "Isolated" by the -OH group; shows only fine meta coupling. | |
| H-7 | Aromatic | 7.15 – 7.25 | dd | 1H | Ortho to -OH (shielded); couples to H-8 (ortho) and H-5 (meta). | |
| -CH₃ | Methyl | 2.35 – 2.45 | s | 3H | — | Benzylic-like position; slightly deshielded by aromatic ring current. |
> Note: Chemical shifts are estimates based on 6-hydroxyquinoline and 3-methylquinoline analog data in DMSO-d6. Exact values may vary ±0.1 ppm depending on concentration and pH.
Structural Validation Workflow
To confirm the assignment without ambiguity, a specific logic flow must be applied. The diagram below illustrates the decision tree for assigning the aromatic region, which is the most complex aspect of this analysis.
Figure 1: Logic flow for differentiating aromatic protons in 3-Methyl-6-quinolinol based on shift and coupling topology.
Critical Analysis & Troubleshooting
The "Missing" Coupling
A common error in analyzing 3-substituted quinolines is the misinterpretation of H-2 and H-4 .
-
Observation: These protons often appear as singlets.
-
Reality: They possess a small meta-coupling (
Hz). If the resolution is low (line broadening > 1 Hz), they appear as singlets. -
Validation: Process the FID with a Gaussian window function (lb = -0.3, gb = 0.1) to resolve the fine structure.
The H-5 vs H-7 Dilemma
H-5 and H-7 are both ortho to the hydroxyl group and appear upfield.
-
H-7 is physically adjacent to H-8, leading to a large ortho coupling (
Hz). -
H-5 is "isolated" (adjacent to the quaternary bridgehead C-4a and the substituted C-6). It only exhibits a small meta coupling (
Hz) to H-7. -
Rule of Thumb: The signal with the complex splitting (dd) is H-7; the signal with the simple splitting (d or s) is H-5.
Impurities
Common impurities in the synthesis of this compound include:
-
Water (in DMSO): ~3.33 ppm.
-
Residual Ethanol/Methanol: If recrystallized from alcohols.
-
6-Hydroxyquinoline: (Missing methyl group). Check for the absence of the 2.40 ppm singlet and the presence of H-3 (dd) at ~7.4 ppm.
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Quinoline, 3-methyl- (CAS 612-58-8) Mass and NMR Data. NIST Chemistry WebBook. [Link]
-
PubChem. (2023). Compound Summary: 6-Hydroxyquinoline.[4][5] National Library of Medicine. [Link]
Sources
Technical Notes & Optimization
Technical Support Center: Optimizing Reaction Temperature for Quinoline Ring Closure
Technical Support Center: Optimizing Reaction Temperature for Quinoline Ring Closure
User Guide ID: QSYN-OPT-2026 Status: Active Audience: Medicinal Chemists, Process Development Scientists Topic: Temperature Optimization & Troubleshooting in Quinoline Synthesis
Introduction: Temperature as the "Master Switch"
In quinoline synthesis, temperature is not merely a catalyst for rate; it is the primary determinant of reaction pathway, regioselectivity, and yield . Unlike simple substitutions where heat correlates linearly with conversion, quinoline ring closures often feature bifurcated energy landscapes.
-
Too Low: You risk stalling at the intermediate enamine/imine stage or favoring the kinetically accessible (but often undesired) isomer.
-
Too High: You trigger oxidative polymerization (tarring), particularly in Skraup/Doebner-von Miller protocols, or thermodynamic equilibration to the wrong regioisomer.
This guide moves beyond "reflux overnight" to provide precise, mechanistic control strategies for the most common synthetic routes.
Module 1: The Regioselectivity Switch (Conrad-Limpach vs. Knorr)
Context: When condensing an aniline with a
Q: How do I target the 4-hydroxyquinoline isomer specifically?
A: You must operate under Kinetic Control (Low Temperature) initially.
The formation of the Schiff base (imine) is faster than the formation of the amide bond at lower temperatures (
-
Protocol:
-
Mix aniline and
-ketoester with an acid catalyst (e.g., drops of HCl) at room temperature or mild heat (60–80°C) . -
Ensure water removal (molecular sieves or Dean-Stark) to drive the equilibrium toward the
-aminoacrylate (enamine) . -
Critical Step: Once the enamine is isolated/formed, then flash-heat to 250°C (in Dowtherm A) for the ring closure.
-
Why it works: The low-temperature step locks the nitrogen onto the
-carbon. The high-temperature step forces the difficult aromatic substitution to close the ring at C-4.
-
Q: How do I target the 2-hydroxyquinoline isomer?
A: You must operate under Thermodynamic Control (High Temperature) from the start.
At temperatures
-
Protocol:
-
Heat the aniline and
-ketoester neat (solvent-free) or in a high-boiling solvent (xylene/diphenyl ether) directly to 140–160°C . -
The intermediate formed is the
-ketoanilide . -
Treat with concentrated
or PPA to cyclize to the 2-hydroxyquinoline (carbostyril).
-
Visualizing the Pathway
Figure 1: Decision tree showing how initial reaction temperature dictates the final quinoline isomer.
Module 2: Taming the Exotherm (Skraup & Doebner-von Miller)
Context: These reactions involve an
Q: My reaction turns into a black solid (tar) within minutes. How do I prevent this?
A: The "tar" is polymerized acrolein/crotonaldehyde or polymerized aniline oxidation products. The exotherm from the Michael addition triggers a chain reaction.
Troubleshooting Protocol:
-
Stop "All-in-One" Mixing: Never mix aniline, acid, oxidant, and glycerol/aldehyde all at once at room temperature and then heat.
-
The "Dropwise" Control:
-
Heat the aniline/acid mixture to the target temperature (e.g., 100°C) first.
-
Add the aldehyde/glycerol dropwise over 1–2 hours. This keeps the concentration of the reactive vinyl species low, favoring the unimolecular cyclization over bimolecular polymerization.
-
-
Use a Biphasic System:
-
Method: Use a mixture of aqueous acid (e.g., 6M HCl) and an organic solvent (e.g., Toluene or 1,2-dichloroethane).
-
Mechanism: The aniline salt stays in the aqueous phase. The aldehyde stays in the organic phase. Reaction only occurs at the interface, naturally throttling the rate and dissipating heat effectively.
-
Q: What is the optimal temperature window?
A:
-
Skraup (Glycerol): Requires 140–150°C to dehydrate glycerol to acrolein. Below this, no reaction occurs; above this, tar formation dominates.
-
Doebner-von Miller (Aldehydes): Typically 100–110°C (refluxing aqueous acid). If using pre-formed
-unsaturated aldehydes (like cinnamaldehyde), lower temperatures (60–80°C) are often sufficient and cleaner.
Module 3: High-Energy Ring Closure (Gould-Jacobs)
Context: The Gould-Jacobs reaction proceeds via an anilinomethylenemalonate intermediate. The final step—thermal cyclization—has a massive activation energy barrier.
Q: I see the intermediate on TLC, but it won't cyclize even at reflux (100°C). Why?
A: This specific cyclization is an intramolecular electrophilic aromatic substitution that is kinetically silent below 250°C . Standard solvents like ethanol, toluene, or even DMF are not hot enough.
Q: How do I reach 250°C safely?
A: You must use a specialized heat transfer fluid or "solventless" methods.
Recommended Protocol:
-
Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl, bp ~258°C) or Diphenyl Ether .
-
Procedure:
-
Heat the solvent alone to a rolling boil (~255–260°C).
-
Add the intermediate (solid or concentrated solution) rapidly to the boiling solvent.
-
Why Rapid Addition? Slow heating of the intermediate allows it to decompose/polymerize before it reaches the activation energy for cyclization. "Shock" heating favors the desired pathway.
-
-
Microwave Alternative:
-
If using a microwave reactor, you can often achieve cyclization at lower nominal temperatures (180–200°C ) due to efficient local heating, but a high-boiling absorbing solvent (e.g., ionic liquids or sulfolane) is still recommended.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Temperature-Based Solution |
| Black Tar / Solidification | Runaway exotherm (polymerization of aldehyde). | Reduce Temp / Control Addition. Switch to dropwise addition of aldehyde at 100°C. Use biphasic conditions. |
| Wrong Regioisomer | Thermodynamic equilibration (Knorr vs Conrad-Limpach). | Check Initial Temp. If targeting 4-OH, ensure initial step is <80°C. If targeting 2-OH, ensure initial step is >140°C. |
| Stalled Intermediate | Insufficient energy for aromatization (Gould-Jacobs). | Increase Temp drastically. This step often requires >250°C. Switch to Dowtherm A or fused salts. |
| Low Yield (Friedländer) | Self-condensation of ketone (Aldol side reaction). | Lower Temp. Run at 60–80°C with a stronger catalyst (e.g., KOH/EtOH) instead of high-temp neat fusion. |
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
This protocol optimizes the difficult high-temperature cyclization step using microwave irradiation to minimize decomposition.
Reagents:
Steps:
-
Preparation: Dissolve 1.0 mmol of the intermediate in 2.0 mL of diphenyl ether in a microwave-transparent vial (e.g., Pyrex or quartz).
-
Sealing: Cap the vial with a high-pressure septum.
-
Irradiation:
-
Ramp: 2 minutes to reach 250°C.
-
Hold: 10 minutes at 250°C (High Absorption setting).
-
Cooling: Rapid compressed air cooling to 50°C.
-
-
Workup: Dilute the cooled mixture with 10 mL of hexane. The product (4-hydroxyquinoline ester) typically precipitates out while the diphenyl ether remains in solution. Filter and wash with hexane.
Why this works: The rapid ramp time bypasses the "decomposition window" (150–220°C) where side reactions occur, reaching the cyclization temperature (250°C) almost instantly.
References
-
Reitsema, R. H. (1948).[1] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1] Link
- Foundational text on the temperature dependence of Conrad-Limpach vs. Knorr synthesis.
-
Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link
- Detailed discussion on the Skraup reaction mechanism and exotherm management.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
- The original description of the high-temperature cycliz
-
Ranu, B. C., et al. (2012). "Microwave-Assisted Synthesis of Quinolines." Green Chemistry, 14, 186-192. Link
- Modern protocols for microwave optimization to avoid tar form
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
- Authoritative reference for general heterocycle synthesis mechanisms.
Sources
Reference Data & Comparative Studies
A Comparative Guide to the Cytotoxicity Profile of 3-Methyl-6-quinolinol Derivatives and Analogs
A Comparative Guide to the Cytotoxicity Profile of 3-Methyl-6-quinolinol Derivatives and Analogs
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can exert their cytotoxic effects through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell proliferation and survival.[3] The substitution pattern on the quinoline ring system is critical in determining the potency and selectivity of these derivatives. This guide will delve into the cytotoxic profiles of specific analogs to elucidate the impact of structural modifications on their anticancer activity.
Comparative Cytotoxicity Analysis
To provide a clear comparison, this section will focus on the experimental data from studies evaluating the cytotoxicity of quinoline derivatives against various human cancer cell lines. The primary focus will be on a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which share key structural features with the target 3-Methyl-6-quinolinol scaffold.[1]
Key Structural Features for Comparison:
-
Core Scaffold: Quinolin-4(1H)-one
-
Position 3 Substitution: A methylidene group, a bioisostere of a methyl group.
-
Position 6 Substitution: Various substituents to assess their impact on cytotoxicity.
The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of these derivatives against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines.[1] The data is derived from studies utilizing the MTT assay for cytotoxicity assessment.
Table 1: Cytotoxicity (IC50, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives against MCF-7 and HL-60 Cancer Cell Lines [1]
| Compound ID | R1 (Position 1) | R2 (Position 2) | R6 (Position 6) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 5a | Phenyl | Ethyl | H | 2.6 ± 0.2 | 0.5 ± 0.04 |
| 5b | Phenyl | i-Propyl | H | 1.9 ± 0.1 | < 0.3 |
| 5e | 4-Methylphenyl | Ethyl | H | 2.1 ± 0.1 | 0.4 ± 0.03 |
| 5f | 4-Methylphenyl | i-Propyl | H | 1.5 ± 0.1 | < 0.3 |
| 5m | Phenyl | Ethyl | Cl | 4.5 ± 0.3 | 1.2 ± 0.1 |
| 5n | Phenyl | i-Propyl | Cl | 3.8 ± 0.2 | 0.9 ± 0.07 |
| 5q | 4-Methylphenyl | Ethyl | Cl | 3.9 ± 0.3 | 1.1 ± 0.09 |
| 5r | 4-Methylphenyl | i-Propyl | Cl | 3.2 ± 0.2 | < 0.3 |
| Carboplatin | - | - | - | 25.4 ± 1.5 | 9.8 ± 0.7 |
Data extracted from a study by Sławiński et al. (2018).[1]
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR observations can be made:
-
Potency against different cell lines: The tested compounds consistently demonstrated higher cytotoxicity against the HL-60 leukemia cell line compared to the MCF-7 breast cancer cell line.[1]
-
Effect of substituent at Position 2: Analogs with an isopropyl group at the R2 position (5b, 5f, 5n, 5r) generally exhibited greater potency than those with an ethyl group (5a, 5e, 5m, 5q).[1]
-
Effect of substituent at Position 6: The introduction of a chlorine atom at the R6 position (compounds 5m, 5n, 5q, 5r) generally led to a decrease in cytotoxic activity compared to their unsubstituted counterparts.[1] This suggests that an electron-withdrawing group at this position may not be favorable for cytotoxicity in this particular scaffold.
-
Effect of substituent at Position 1: The substituent on the sulfonyl group at R1 (phenyl vs. 4-methylphenyl) did not appear to have a significant and consistent impact on the cytotoxic activity.[1]
Experimental Methodologies: Assessing Cytotoxicity
The determination of a compound's cytotoxic profile is a critical step in preclinical drug development. The two most common and reliable methods for this are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-Methyl-6-quinolinol derivatives (or analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Diagram 2: SRB Assay Workflow
Caption: Workflow of the SRB cytotoxicity assay.
Potential Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their anticancer effects through a variety of mechanisms. One of the primary modes of action is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair.[3] By inhibiting these enzymes, quinoline derivatives can induce DNA damage and trigger apoptosis (programmed cell death).
Another important mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.[4] Kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[5] Inhibition of these signaling pathways can effectively halt tumor progression.
Diagram 3: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Conclusion and Future Directions
The comparative analysis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives provides valuable insights into the structure-activity relationships governing the cytotoxicity of compounds related to the 3-Methyl-6-quinolinol scaffold. The potent activity observed, particularly against the HL-60 leukemia cell line, underscores the potential of this class of compounds as anticancer agents.
Future research should focus on the synthesis and cytotoxic evaluation of a broader range of 3-Methyl-6-quinolinol derivatives to establish a more direct and comprehensive SAR. Investigating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The methodologies and comparative framework presented in this guide provide a solid foundation for these future investigations.
References
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 23(11), 2836. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
Toan, D. N., Thanh, N. D., & Hanh, N. T. (2022). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 36–50. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel quinoline-based thiazoles as potent antimicrobial and anticancer agents. Bioorganic & medicinal chemistry, 17(15), 5450–5458. [Link]
-
Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). A comprehensive review on the anticancer activity of quinoline derivatives. Results in Chemistry, 3, 100135. [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Link]
-
Hamed, M. M., Al-Matar, H. M., & Al-Saleh, B. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iranian Journal of Basic Medical Sciences, 23(11), 1475. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Wang, X., Lama, R., Kelleher, A. D., Rizzo, E. C., Galster, S. L., Xue, C., ... & Chemler, S. R. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 14(13), 3108. [Link]
-
Piestrzyńska-Kajtoch, A., & Ryszawy, J. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
A.K., A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ARC Journal of Cancer Science, 7(2), 1-11. [Link]
-
Szebesczyk, A., Szymański, P., & Bodzioch, K. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7646–7666. [Link]
-
Szymański, P., Mikiciuk-Olasik, E., & Boryski, J. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4478. [Link]
-
Atabey, E., & Yilmaz, V. T. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 127(4), 373–381. [Link]
-
Li, Y., Zhang, Y., & Wang, Y. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333–1343. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2023). In vitro anti cancer screening of the synthesized compounds against various human cancer cell lines. ResearchGate. [Link]
-
Kovács, D., Mbu-Mputu, J. P., & Tóth, G. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6649. [Link]
-
Asif, M. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. M., & Al-Abdullah, E. S. (2022). Certain anticancer drug structures of quinoline derivatives I-VI and the structure of newly synthesized compounds 5-17. ResearchGate. [Link]
-
El-Fattah, M. F. A., & El-Etrawy, A.-S. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5183. [Link]
Sources
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to Handling 3-Methyl-6-quinolinol: Essential PPE and Safety Protocols
A Senior Application Scientist's Guide to Handling 3-Methyl-6-quinolinol: Essential PPE and Safety Protocols
Welcome to a critical operational guide for the safe handling of 3-Methyl-6-quinolinol. As a quinoline derivative, this compound is integral to various research and development streams, particularly in medicinal chemistry and materials science. However, its utility is matched by a significant hazard profile that demands meticulous adherence to safety protocols. This document moves beyond mere checklists to provide a deep, procedural framework grounded in causality. Our objective is to empower you, our scientific colleagues, with the knowledge to operate safely, effectively, and confidently.
The 'Why': Understanding the Hazard Profile of 3-Methyl-6-quinolinol
Effective personal protection is not about following rules blindly; it is about understanding the risks. 3-Methyl-6-quinolinol, like many quinoline derivatives, presents a multi-faceted hazard profile. The necessity for stringent PPE protocols stems directly from its inherent chemical properties and toxicological data. The compound is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and, most critically, is suspected of causing genetic defects and cancer.[1][2][3][4]
Table 1: GHS Hazard Classification Summary for Quinoline Derivatives
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4][6] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage.[1][2][3][7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2][3][4] |
| Carcinogenicity | Category 2 | H350/H351: May cause cancer/Suspected of causing cancer.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |
This profile necessitates a "no-contact" operational policy. The primary routes of exposure—dermal absorption, inhalation of aerosols or dust, and ingestion—must be blocked by a carefully selected and correctly used suite of personal protective equipment.
The 'How': A Multi-Layered PPE Strategy
The foundation of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards over relying on PPE. Always handle 3-Methyl-6-quinolinol within a certified chemical fume hood or similar ventilated enclosure to minimize inhalation exposure.[1][2][8] PPE serves as the critical final barrier.
Hand Protection: The First Line of Defense
Directive: Double-gloving with powder-free nitrile gloves is mandatory for all handling procedures.
Causality: 3-Methyl-6-quinolinol is harmful upon skin contact and can be absorbed dermally.[1][2] Double-gloving provides a redundant barrier, significantly reducing the risk of exposure from a single glove failure. Powder-free gloves are essential to prevent the aerosolization of particles that could adsorb the chemical and become an inhalation hazard.[9]
Protocol:
-
Inspect the inner gloves for any defects before donning.
-
Don the first pair of nitrile gloves.
-
The outer pair of gloves should have long cuffs that extend over the sleeve of the lab coat or gown.[9]
-
Change the outer glove immediately upon known or suspected contact with the chemical.
-
At a minimum, change outer gloves every 30-60 minutes during extended procedures to mitigate the risk of breakthrough.[9]
Eye and Face Protection: Shielding Sensitive Tissues
Directive: ANSI Z87.1-rated, indirectly vented chemical splash goggles are required. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[3][6][10]
Causality: This compound causes serious eye irritation and potentially irreversible damage.[1][3][7] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine aerosols.
Body Protection: Preventing Cross-Contamination
Directive: A polyethylene-coated polypropylene gown is the required body protection.[11] A standard cotton lab coat is not sufficient.
Causality: The suspected carcinogenicity and mutagenicity of 3-Methyl-6-quinolinol demand a non-permeable barrier to protect your skin and personal clothing from contamination.[1][2][3] Unlike absorbent cloth lab coats, these gowns resist chemical permeation and can be disposed of if contaminated, preventing take-home exposure.
Respiratory Protection: For Elevated Risk Scenarios
Directive: Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is mandatory under the following conditions:
-
Weighing or handling the solid powder outside of a containment enclosure.
-
Responding to a spill.[9]
-
When engineering controls (e.g., fume hood) are not available or are malfunctioning.
Causality: Fine powders can be easily aerosolized, creating a significant inhalation risk.[3] A respirator provides a necessary safeguard in situations where ventilation controls may be insufficient to keep exposure below safe limits.
Operational Plan: Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as its selection. The goal of the doffing sequence is to remove the most contaminated items first, preventing cross-contamination of your skin and clothing.
Caption: PPE Donning and Doffing Workflow.
Emergency Response: Spill and Exposure Protocols
Immediate and correct action during an emergency is critical to mitigating harm.
Spill Management Protocol
-
ALERT & EVACUATE: Alert personnel in the immediate area. Evacuate the lab if the spill is large or ventilation is poor.
-
SECURE: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.
-
PROTECT: Don the full suite of emergency PPE, including a respirator.
-
CONTAIN & ABSORB: Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[3][6]
-
COLLECT: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[12]
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
DISPOSE: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional guidelines.[5][6]
Caption: Emergency Spill Response Workflow.
First-Aid Exposure Plan
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5][6]
Waste Disposal Plan
All materials contaminated with 3-Methyl-6-quinolinol are to be considered hazardous waste.
-
Solid Waste: Unused or waste 3-Methyl-6-quinolinol, along with contaminated absorbents and spill cleanup materials.
-
Liquid Waste: Solutions containing 3-Methyl-6-quinolinol. Do not dispose of down the drain.[2][3]
-
Contaminated PPE: All used gowns, outer gloves, and any other disposable items that have come into contact with the chemical.
All waste streams must be collected in separate, clearly labeled, and sealed containers. These containers must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor.[6][13]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methylquinoline.
- ChemicalBook. (2026). 3-Methylquinoline - Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 6-Quinolinol.
- TargetMol. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
National Institutes of Health (NIH). (n.d.). 3-Methylquinoline. PubChem. Retrieved from [Link]
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methylquinoline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline.
- Wikipedia. (n.d.). Malaria.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
- The Good Scents Company. (n.d.). 6-methyl quinoline.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Office of Chemical Safety.
- Synerzine. (2018). Safety Data Sheet - Quinoline, 6-methyl-.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. targetmol.com [targetmol.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
